1-[(3,5-dimethylphenoxy)acetyl]pyrrolidine
Overview
Description
Pyrrolidine is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle . It is found in tobacco and carrots, and the pyrrolidine structure is a constituent of some alkaloids (e.g., nicotine), and the amino acids proline and hydroxyproline .
Synthesis Analysis
Pyrrolidine and its derivatives can be synthesized through various methods. One method involves the boric acid-catalyzed 1,3-dipolar cycloaddition of N-benzylazomethine ylide with methyl ferulate . Another method involves the use of a nickel catalyst and benzaldehyde for C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .Molecular Structure Analysis
The molecular structure of pyrrolidine consists of a five-membered ring with four carbon atoms and one nitrogen atom . The nitrogen in pyrrolidine contributes two pi electrons by becoming sp2 hybridized and placing its lone pair electrons into a p orbital .Chemical Reactions Analysis
Pyrrolidine and its derivatives are involved in various chemical reactions. For instance, all 3-chloro-1-aryl pyrrolidine-2,5-diones were able to inhibit hCA I and hCA II with higher or comparable activity than the reference hCA inhibitor acetazolamide (AZA) .Physical and Chemical Properties Analysis
Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents . It is a cyclic secondary amine, also classified as a saturated heterocycle .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-1-pyrrolidin-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-7-12(2)9-13(8-11)17-10-14(16)15-5-3-4-6-15/h7-9H,3-6,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUWWXKGIFTSAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCCC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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